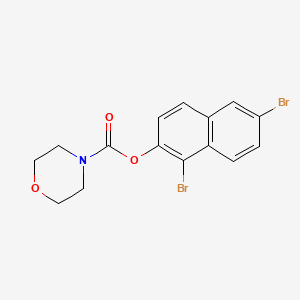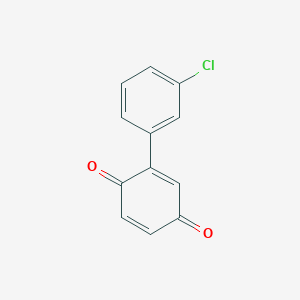![molecular formula C24H19N5O B12136406 Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide](/img/structure/B12136406.png)
Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ビフェニル-4-カルボン酸[2-(1H-ベンゾイミダゾール-2-イル)-5-メチル-2H-ピラゾール-3-イル]アミドは、ビフェニル構造、カルボン酸、ベンゾイミダゾール、ピラゾールなど、いくつかの官能基を組み合わせた複雑な有機化合物です。
準備方法
合成経路および反応条件
ビフェニル-4-カルボン酸[2-(1H-ベンゾイミダゾール-2-イル)-5-メチル-2H-ピラゾール-3-イル]アミドの合成は、通常、多段階の有機反応を伴います。一般的な方法の1つは、ベンゾイミダゾールとピラゾールの中間体を調製し、次にビフェニル-4-カルボン酸とカップリングすることです。
ベンゾイミダゾール中間体の調製: これは、オルトフェニレンジアミンと適切なアルデヒドを酸化条件下で反応させることで合成できます.
ピラゾール中間体の調製: ピラゾール環は、ヒドラジンと1,3-ジケトンを反応させることで形成できます.
工業的生産方法
この化合物の工業的生産には、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するように、上記の合成経路を最適化する必要があります。これには、連続フローリアクター、自動合成、グリーンケミストリーの原則の使用が含まれます。
化学反応の分析
反応の種類
ビフェニル-4-カルボン酸[2-(1H-ベンゾイミダゾール-2-イル)-5-メチル-2H-ピラゾール-3-イル]アミドは、次のようなさまざまな化学反応を起こすことができます。
酸化: ベンゾイミダゾール環とピラゾール環は、強力な酸化条件下で酸化される可能性があります。
還元: カルボン酸基は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用してアルコールに還元できます。
置換: 芳香族環は、求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)。
置換: 塩化アルミニウム(AlCl3)などのルイス酸触媒の存在下でのハロゲン(Cl2、Br2)。
主な生成物
酸化: ベンゾイミダゾール環とピラゾール環の酸化誘導体。
還元: ビフェニル-4-カルボン酸[2-(1H-ベンゾイミダゾール-2-イル)-5-メチル-2H-ピラゾール-3-イル]メタノール。
置換: 芳香族環のハロゲン化誘導体。
科学研究への応用
ビフェニル-4-カルボン酸[2-(1H-ベンゾイミダゾール-2-イル)-5-メチル-2H-ピラゾール-3-イル]アミドは、科学研究においていくつかの用途があります。
医薬品化学: ベンゾイミダゾールとピラゾールの部分の生物活性により、抗がん剤としての可能性が研究されています.
材料科学: この化合物のユニークな構造は、有機半導体やその他の先端材料に使用するための候補となっています。
有機合成: より複雑な分子の合成のためのビルディングブロックとして使用できます。
科学的研究の応用
Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to the bioactivity of the benzimidazole and pyrazole moieties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
作用機序
ビフェニル-4-カルボン酸[2-(1H-ベンゾイミダゾール-2-イル)-5-メチル-2H-ピラゾール-3-イル]アミドの作用機序には、特定の分子標的との相互作用が含まれます。
分子標的: この化合物は、細胞増殖とアポトーシスに関与する酵素や受容体を標的とし、抗がん剤として使用できる可能性があります.
関与する経路: PI3K / Akt経路など、細胞の増殖と生存を調節するシグナル伝達経路を阻害する可能性があります。
類似の化合物との比較
類似の化合物
ビフェニル-4-カルボン酸: ベンゾイミダゾールとピラゾールの部分を含まない、より単純なアナログ.
ベンゾイミダゾール誘導体: 2-(置換フェニル)ベンゾイミダゾールなど、類似の生物活性を示す化合物.
ピラゾール誘導体: 1,3-ジフェニル-1H-ピラゾールなど、抗炎症作用で知られる化合物.
ユニークさ
ビフェニル-4-カルボン酸[2-(1H-ベンゾイミダゾール-2-イル)-5-メチル-2H-ピラゾール-3-イル]アミドは、1つの分子に複数の生物活性部分を組み合わせているため、相乗効果と生物活性の向上をもたらす可能性があります。
類似化合物との比較
Similar Compounds
Biphenyl-4-carboxylic acid: A simpler analog without the benzimidazole and pyrazole moieties.
Benzimidazole Derivatives: Compounds like 2-(substituted-phenyl) benzimidazole, which have similar biological activities.
Pyrazole Derivatives: Compounds like 1,3-diphenyl-1H-pyrazole, known for their anti-inflammatory properties.
Uniqueness
Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide is unique due to its combination of multiple bioactive moieties in a single molecule, which may result in synergistic effects and enhanced biological activity.
特性
分子式 |
C24H19N5O |
|---|---|
分子量 |
393.4 g/mol |
IUPAC名 |
N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-4-phenylbenzamide |
InChI |
InChI=1S/C24H19N5O/c1-16-15-22(29(28-16)24-25-20-9-5-6-10-21(20)26-24)27-23(30)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-15H,1H3,(H,25,26)(H,27,30) |
InChIキー |
XEZPCQDGTFHFSC-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12136330.png)

![(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136344.png)

![1-ethyl-4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136354.png)

![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acet amide](/img/structure/B12136367.png)
![2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12136372.png)
![(5Z)-2-[(2-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12136385.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12136392.png)
![1-(4-Bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one](/img/structure/B12136410.png)
![ethyl 2-amino-1-(2,5-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12136416.png)

